![molecular formula C18H13N3O2 B12535266 3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one CAS No. 675200-78-9](/img/structure/B12535266.png)
3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a quinazolinone core. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with furan-2-carbaldehyde and pyridine-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways. The furan and pyridine rings contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Furan-2-ylmethyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one
- 3-(Furan-2-ylmethyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one
- 3-(Thiophen-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one
Uniqueness
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. The combination of the furan, pyridine, and quinazolinone rings enhances its versatility and potential for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
675200-78-9 |
|---|---|
分子式 |
C18H13N3O2 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
3-(furan-2-ylmethyl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2/c22-18-15-7-1-2-8-16(15)20-17(13-5-3-9-19-11-13)21(18)12-14-6-4-10-23-14/h1-11H,12H2 |
InChI 键 |
GSNXTVWDWVWJQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)CC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
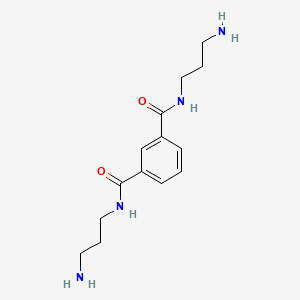
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
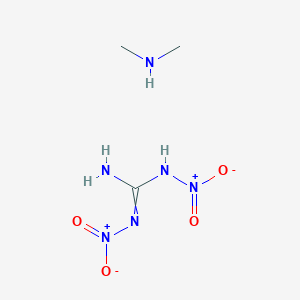
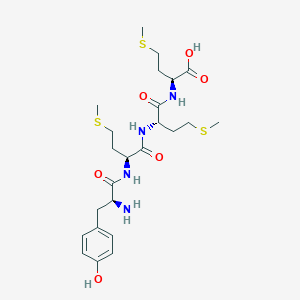

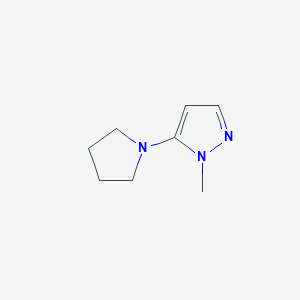
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)


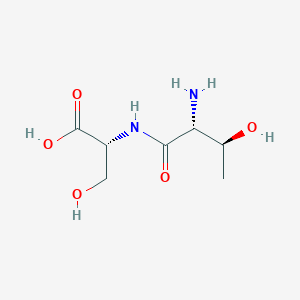
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
